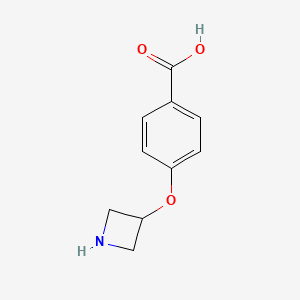

4-(3-Azetidinyloxy)benzoic acid

CAS No.: 1015846-55-5

Cat. No.: VC8189661

Molecular Formula: C10H11NO3

Molecular Weight: 193.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1015846-55-5 |

|---|---|

| Molecular Formula | C10H11NO3 |

| Molecular Weight | 193.2 g/mol |

| IUPAC Name | 4-(azetidin-3-yloxy)benzoic acid |

| Standard InChI | InChI=1S/C10H11NO3/c12-10(13)7-1-3-8(4-2-7)14-9-5-11-6-9/h1-4,9,11H,5-6H2,(H,12,13) |

| Standard InChI Key | UFMKHHCJVJXUGD-UHFFFAOYSA-N |

| SMILES | C1C(CN1)OC2=CC=C(C=C2)C(=O)O |

| Canonical SMILES | C1C(CN1)OC2=CC=C(C=C2)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-(3-Azetidinyloxy)benzoic acid features a benzoic acid moiety substituted at the para position with an azetidin-3-yloxy group. The azetidine ring, a four-membered saturated heterocycle containing one nitrogen atom, is connected to the aromatic system through an oxygen atom. This configuration creates a planar aromatic region juxtaposed with a puckered aliphatic ring, resulting in a hybrid geometry that balances rigidity and flexibility .

The molecular formula is C₁₀H₁₁NO₃, with a molar mass of 193.20 g/mol. Key structural descriptors include:

Table 1: Comparative Properties of 4-(3-Azetidinyloxy)benzoic Acid and Its Hydrochloride Salt

| Property | 4-(3-Azetidinyloxy)benzoic Acid | 4-(3-Azetidinyloxy)benzoic Acid Hydrochloride |

|---|---|---|

| CAS Number | 1015846-55-5 | 1609395-67-6 |

| Molecular Formula | C₁₀H₁₁NO₃ | C₁₀H₁₂ClNO₃ |

| Molecular Weight (g/mol) | 193.20 | 229.66 |

| Key Functional Groups | Carboxylic acid, azetidine | Carboxylic acid, azetidine, hydrochloride |

| Solubility | Moderate in polar solvents | Enhanced solubility in aqueous media |

The hydrochloride derivative (CAS 1609395-67-6) exhibits improved aqueous solubility due to salt formation, making it preferable for certain experimental applications.

Synthesis and Derivative Formation

Parent Compound Synthesis

-

Etherification Strategy:

-

Azetidine Ring Construction:

Hydrochloride Salt Preparation

The hydrochloride salt is synthesized by treating the free acid with hydrochloric acid in a polar aprotic solvent (e.g., dichloromethane):

This salt exhibits enhanced stability and solubility, facilitating its use in pharmacological screenings.

| Parameter | Prediction | Basis of Estimation |

|---|---|---|

| LogP | 1.2–1.8 | Calculated using Molinspiration |

| Water Solubility | ~2.1 mg/mL | Parent compound; salt form higher |

| Plasma Protein Binding | 85–92% | Analogous benzoic acid derivatives |

Materials Science Applications

The compound’s rigid-flexible structure could serve as:

-

Liquid Crystal Precursors: Similar to 4-n-alkoxy benzoic acids used in mesogen synthesis .

-

Polymer Additives: Carboxylic acid groups may participate in crosslinking reactions.

Research Challenges and Future Directions

Current limitations in understanding 4-(3-Azetidinyloxy)benzoic acid include:

-

Lack of experimental toxicity and pharmacokinetic data.

-

Unoptimized synthesis routes leading to low yields.

Proposed research priorities:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume